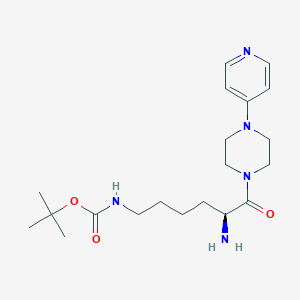
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate
Übersicht
Beschreibung
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Photoredox Catalysis : A study by Wang et al. (2022) on the photoredox-catalyzed amination of o-hydroxyarylenaminones showcases the utility of related carbamates in organic synthesis. This research outlines a new pathway for constructing 3-aminochromones, which are valuable intermediates in pharmaceutical chemistry, highlighting the potential for similar compounds to facilitate complex organic transformations under mild conditions (Wang et al., 2022).
Material Science
- Catalytic Activity in Polymer Chemistry : Mennenga et al. (2015) explored the synthesis of polymethacrylates containing a 4-amino-pyridyl derivative for use in acylation chemistry. This work demonstrates how the incorporation of pyridyl and piperazine functionalities can enhance the catalytic efficiency of polymers, suggesting potential applications for related carbamates in the development of new materials with specific catalytic activities (Mennenga et al., 2015).
Medicinal Chemistry
- Drug Synthesis and Evaluation : Synthesis of compounds with specific functional groups, such as tert-butyl and piperazine, is a common theme in drug development. For example, compounds synthesized by Sanjeevarayappa et al. (2015) for antibacterial and anthelmintic evaluation exhibit structural similarities, indicating the relevance of such chemical frameworks in the discovery and development of new therapeutics (Sanjeevarayappa et al., 2015).
Eigenschaften
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O3/c1-20(2,3)28-19(27)23-9-5-4-6-17(21)18(26)25-14-12-24(13-15-25)16-7-10-22-11-8-16/h7-8,10-11,17H,4-6,9,12-15,21H2,1-3H3,(H,23,27)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIKTEVVVMAOHF-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



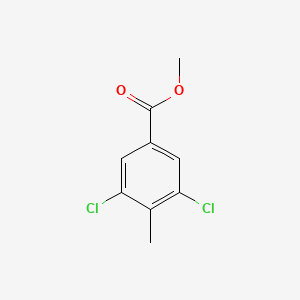
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)
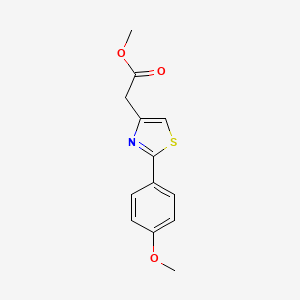
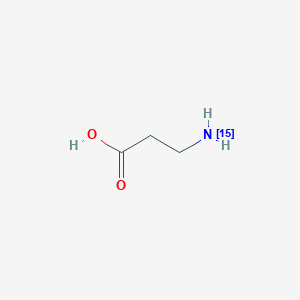
![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)
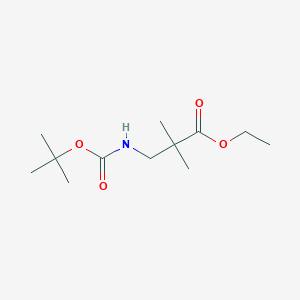

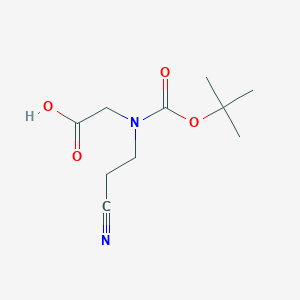

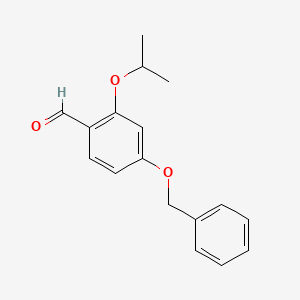
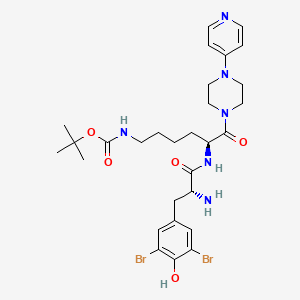

![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)
![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)